molecular formula C21H27NO3 B3846851 4-[5-(3-phenoxyphenoxy)pentyl]morpholine

4-[5-(3-phenoxyphenoxy)pentyl]morpholine

Cat. No.: B3846851
M. Wt: 341.4 g/mol
InChI Key: QKAAKQLLNUFSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(3-phenoxyphenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a pentyl chain, which is further substituted with two phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine typically involves a multi-step process One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the pentyl chainThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-phenoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-[5-(3-phenoxyphenoxy)pentyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[5-(3-phenoxyphenoxy)pentyl]morpholine include:

Uniqueness

What sets this compound apart from its analogs is the specific length of the pentyl chain, which can influence its physical and chemical properties. This unique structure can result in different biological activities and applications compared to its shorter or longer chain analogs .

Properties

IUPAC Name

4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-8-19(9-4-1)25-21-11-7-10-20(18-21)24-15-6-2-5-12-22-13-16-23-17-14-22/h1,3-4,7-11,18H,2,5-6,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAAKQLLNUFSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Reactant of Route 2
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Reactant of Route 4
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[5-(3-phenoxyphenoxy)pentyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.